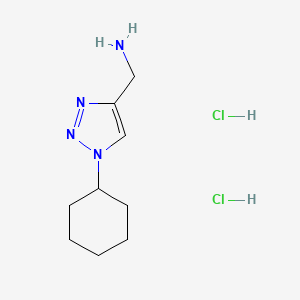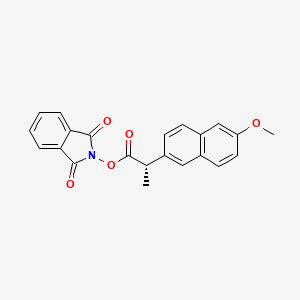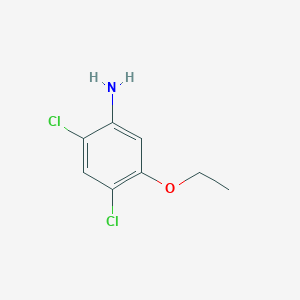
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly significant due to its stability and ability to participate in various chemical reactions .
Métodos De Preparación
The synthesis of 1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride typically involves “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its efficiency and selectivity in forming 1,2,3-triazoles . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst. The reaction conditions are usually mild, and the reaction can be carried out in aqueous or organic solvents .
Análisis De Reacciones Químicas
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: It is being investigated for its potential anticancer, antibacterial, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity . This inhibition can lead to various biological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride can be compared with other 1,2,3-triazole derivatives. Similar compounds include:
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds have shown significant cytotoxic activity against various cancer cell lines.
1,2,4-triazole derivatives: These are used in the synthesis of antifungal and anticancer agents.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties .
Propiedades
Fórmula molecular |
C9H18Cl2N4 |
|---|---|
Peso molecular |
253.17 g/mol |
Nombre IUPAC |
(1-cyclohexyltriazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9;;/h7,9H,1-6,10H2;2*1H |
Clave InChI |
TYSQQWRAJZTTHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=C(N=N2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)





